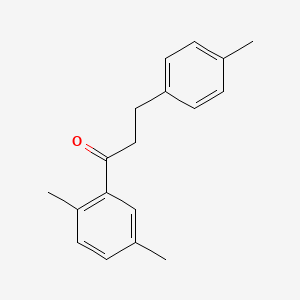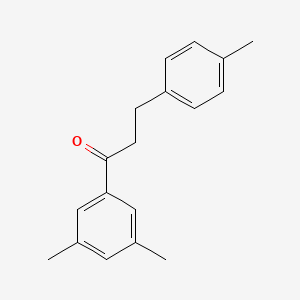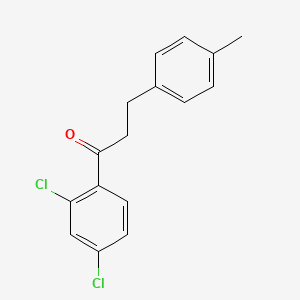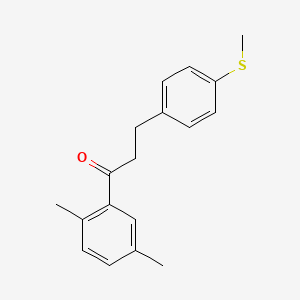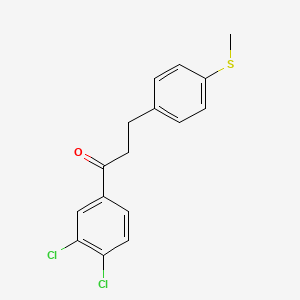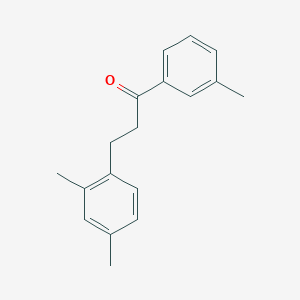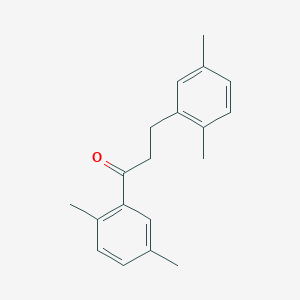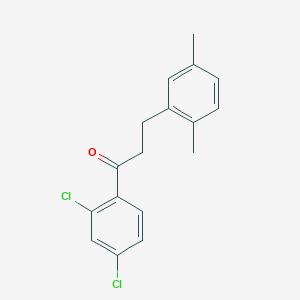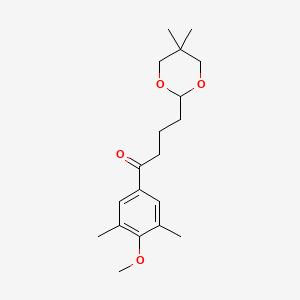
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone, also known as DMDBMP, is an organic compound with a wide range of applications in various scientific research fields. It is a heterocyclic compound with a five-membered ring consisting of two oxygen atoms, two carbon atoms, and a nitrogen atom. The compound has a molecular weight of 218.32 g/mol and a melting point of 78-80°C. DMDBMP is a white crystalline solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive treatment for cancer and other diseases. In PDT, a photosensitizer (like our compound) is activated by light of a specific wavelength. Upon activation, it generates reactive oxygen species that selectively destroy cancer cells. Researchers are exploring the potential of bis(5,5-dimethyl-1,3-dioxan-2-YL) as a photosensitizer due to its unique structure and photophysical properties .
Fluorescent Probes and Imaging Agents
The compound’s aromatic core and substituents make it an excellent candidate for fluorescent probes. Researchers can modify its structure to create specific probes for cellular imaging, tracking biological processes, and detecting biomolecules. The fluorescence properties of bis(5,5-dimethyl-1,3-dioxan-2-YL) allow visualization of cellular structures and dynamic events .
Organic Light-Emitting Diodes (OLEDs)
OLEDs are used in displays, lighting, and electronic devices. Bis(5,5-dimethyl-1,3-dioxan-2-YL) derivatives can serve as electron transport materials or emitters in OLEDs. Their high luminescence efficiency and tunable emission wavelengths contribute to improved device performance .
Polymer Chemistry and Nanomaterials
Functional polymers and nanomaterials often require specific building blocks. Bis(5,5-dimethyl-1,3-dioxan-2-YL) can be incorporated into polymer chains or nanoparticles. Its solubility, stability, and reactivity make it valuable for designing novel materials with tailored properties .
Supramolecular Chemistry and Host-Guest Systems
The compound’s dioxane rings can act as host cavities for guest molecules. Researchers explore its inclusion complex formation with various guests, such as small organic molecules or metal ions. Understanding these interactions aids in designing molecular recognition systems and drug delivery carriers .
Chiral Separation and Enantioselective Synthesis
Chirality plays a crucial role in drug development and asymmetric synthesis. Bis(5,5-dimethyl-1,3-dioxan-2-YL) can be used as a chiral selector in chromatography or as a chiral auxiliary in enantioselective reactions. Its stereochemistry influences the separation and synthesis of optically pure compounds .
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-13-9-15(10-14(2)18(13)21-5)16(20)7-6-8-17-22-11-19(3,4)12-23-17/h9-10,17H,6-8,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUOJSBLTNDJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645954 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone | |
CAS RN |
898786-75-9 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





